(S)-beta-hydroxypalmitic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H32O3 |
|---|---|
Molecular Weight |
272.42 g/mol |
IUPAC Name |
(3S)-3-hydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)/t15-/m0/s1 |
InChI Key |
CBWALJHXHCJYTE-HNNXBMFYSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC[C@@H](CC(=O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCC(CC(=O)O)O |
Origin of Product |
United States |
Context Within the β Hydroxy Fatty Acid Family and Long Chain Hydroxy Fatty Acids
(S)-β-hydroxypalmitic acid, also known as (S)-3-hydroxyhexadecanoic acid, belongs to the broad class of organic compounds known as hydroxy fatty acids (HFAs). nih.govresearchgate.net These are fatty acids that contain one or more hydroxyl (-OH) groups along their aliphatic chain. gerli.com The position of this hydroxyl group is a key determinant of the molecule's classification and function.
Specifically, (S)-β-hydroxypalmitic acid is a β-hydroxy fatty acid (β-HFA) , meaning the hydroxyl group is located at the third carbon (the beta position) relative to the carboxyl group. ebi.ac.uk β-HFAs are a notable subclass of HFAs and are found in various natural products, including lipopeptides and glycolipids, where they significantly influence biological activity and physicochemical properties. acs.org
Furthermore, with its 16-carbon backbone, (S)-β-hydroxypalmitic acid is classified as a long-chain fatty acid . hmdb.ca Long-chain fatty acids are defined as having an aliphatic tail containing between 13 and 21 carbon atoms. hmdb.ca The combination of its long-chain nature and the presence of a hydroxyl group at the beta position confers specific properties upon (S)-β-hydroxypalmitic acid, distinguishing it from other fatty acids and positioning it as a key area of study in lipid biochemistry.
Long-chain hydroxy fatty acids, in general, are recognized for their diverse applications, ranging from biodegradable polymers to cosmetics and pharmaceuticals. nih.govresearchgate.net They are widespread natural products in bacteria, yeasts, and fungi. nih.govresearchgate.net
Academic Significance and Historical Trajectory of Research
The academic interest in β-hydroxy fatty acids can be traced back to early studies on bacterial lipids. β-Hydroxy fatty acids are recognized as significant components of the lipid A moiety of lipopolysaccharides (LPS), which are major constituents of the outer membrane of Gram-negative bacteria. ebi.ac.uk This has made them important chemical markers for the presence of bacterial endotoxins. ebi.ac.uk
Research into long-chain hydroxy fatty acids gained further momentum with the discovery of their role as precursors for various bioactive molecules and their potential industrial applications. researchgate.netacs.org The development of sophisticated analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), has been crucial in identifying and quantifying these compounds in complex biological samples, including human serum. nih.gov
More recently, research has focused on the specific biological activities of individual hydroxy fatty acid isomers, including those of hydroxypalmitic acid. researchgate.netnih.gov Studies have explored their potential roles in cellular signaling, inflammation, and metabolic regulation. nih.govfrontiersin.org The synthesis of specific regioisomers and enantiomers of hydroxypalmitic acid has been a key focus, allowing for detailed investigation of their structure-activity relationships. researchgate.netgoogle.com The (S)-enantiomer, in particular, has been noted for its unique signaling roles in certain biological systems.
Stereochemical Specificity and Enantiomeric Considerations in Biological Systems
Endogenous Biosynthesis in Eukaryotic and Prokaryotic Systems
The creation of (S)-β-hydroxypalmitic acid within living organisms, a process known as endogenous biosynthesis, occurs through intricate and highly regulated enzymatic pathways. These pathways are fundamental to cellular function, contributing to the production of essential fatty acids.
Enzymatic Pathways and Key Biocatalysts
The primary pathway for the synthesis of fatty acids, including the precursor to (S)-β-hydroxypalmitic acid, is the fatty acid biosynthesis (FAS) system. osti.gov This process involves a series of sequential reactions that incrementally lengthen a fatty acid chain. In bacteria and plants, this is carried out by a Type II FAS system, where individual enzymes catalyze each step. google.com In contrast, fungi and mammals utilize a Type I FAS system, which consists of large, multifunctional enzymes. osti.gov
A crucial enzyme in this pathway is 3-oxoacyl-[acyl-carrier-protein] reductase (FabG) . acs.orguniprot.org This enzyme is a key player in the elongation cycle of fatty acid biosynthesis. acs.orguniprot.org It catalyzes the reduction of a 3-oxoacyl-ACP (acyl-carrier-protein) intermediate to a (3R)-3-hydroxyacyl-ACP. uniprot.orgwikipedia.org This reaction is dependent on the cofactor NADPH. uniprot.orgwikipedia.org The systematic name for this enzyme is (3R)-3-hydroxyacyl-[acyl-carrier-protein]:NADP+ oxidoreductase. wikipedia.org
The general reaction catalyzed by 3-oxoacyl-[acyl-carrier-protein] reductase is as follows: (3R)-3-hydroxyacyl-[ACP] + NADP+ ⇌ 3-oxoacyl-[ACP] + NADPH + H+ uniprot.org
This enzyme belongs to the family of oxidoreductases and is essential for producing the hydroxylated fatty acid intermediates that can be further processed. uniprot.orgwikipedia.org
Another significant enzyme system involved, particularly in the hydroxylation of fatty acids, is the cytochrome P450 (P450) monooxygenase system . researchgate.net These enzymes are capable of inserting an oxygen atom into a C-H bond of a fatty acid, a reaction that can lead to the formation of hydroxy fatty acids. mdpi.com The regioselectivity of P450 enzymes can vary, leading to hydroxylation at different positions along the fatty acid chain. researchgate.net For instance, some P450s can hydroxylate fatty acids at the β-position. researchgate.net
Stereochemical Control and Regioselectivity in Biosynthesis
The biosynthesis of hydroxy fatty acids is characterized by a high degree of stereochemical control and regioselectivity, ensuring the production of specific isomers. researchgate.net
Stereochemical Control: The enzyme 3-oxoacyl-[acyl-carrier-protein] reductase is highly stereospecific, producing the (3R)-hydroxyacyl-ACP enantiomer. uniprot.orgwikipedia.org This stereospecificity is critical for the subsequent steps in the fatty acid synthesis pathway. While the (R)-isomer is the common product of this primary biosynthetic pathway, the (S)-enantiomer of β-hydroxypalmitic acid is considered rare in nature. However, certain microbial systems have been shown to produce the (S)-isomer. mdpi.com
Regioselectivity: The position of the hydroxyl group on the fatty acid chain is determined by the regioselectivity of the hydroxylating enzymes. researchgate.net In the case of β-hydroxypalmitic acid, the hydroxyl group is located at the C3 position. This specific placement is a result of the enzymatic machinery involved in its synthesis. While the fatty acid synthase complex inherently generates 3-hydroxy intermediates, other enzymes like cytochrome P450s can also exhibit regioselectivity for the β-position. researchgate.net The precise mechanisms controlling this regioselectivity are a subject of ongoing research and can be influenced by the specific P450 enzyme variant and the substrate. researchgate.net
Microbial Biosynthesis and Biotransformation Pathways
Microorganisms offer a promising platform for the production of (S)-β-hydroxypalmitic acid and other hydroxy fatty acids through both de novo synthesis and biotransformation of precursor molecules.
Production by Specific Microorganisms
Several microbial species have been identified for their ability to produce hydroxy fatty acids.
Yarrowia lipolytica : This oleaginous yeast is a well-known producer of various lipid-derived chemicals. frontiersin.orgnih.gov It can utilize a wide range of carbon sources, including glucose, glycerol, and fatty acids, to produce high levels of intracellular lipids. frontiersin.orgnih.gov Yarrowia lipolytica has been engineered to produce ω-hydroxy palmitic acid from glucose. frontiersin.orgnih.gov This yeast is also utilized in the bioconversion of ricinoleic acid to produce γ-decalactone, a process that involves β-oxidation of hydroxy fatty acids. mdpi.com
Candida rugosa : This yeast species is known to be an effective biocatalyst for various transformations. mdpi.com For instance, Candida rugosa IFO 0750 can oxidize isobutyric acid to (R)-β-hydroxyisobutyric acid. mdpi.com While direct production of (S)-β-hydroxypalmitic acid by this specific strain isn't highlighted, the genus Candida is known for its role in the oxidation of fatty acids. mdpi.com Candida rugosa has also been used in the production of δ-lactones from hydroxy fatty acids. google.comgoogle.com
Other microorganisms, such as Pseudomonas putida, have also been shown to conduct enantioselective oxidation of isobutyric acid to (S)-β-hydroxyisobutyric acid. mdpi.com
Metabolic Engineering and Synthetic Biology Approaches for Enhanced Production
Metabolic engineering and synthetic biology provide powerful tools to enhance the production of hydroxy fatty acids in microorganisms. nih.govnih.gov These approaches aim to optimize existing metabolic pathways and introduce new functionalities.
Key strategies include:
Overexpression of Key Enzymes : Increasing the expression of rate-limiting enzymes in the biosynthetic pathway, such as thioesterases and cytochrome P450 monooxygenases, can boost the production of the desired fatty acid. nih.govnih.gov For example, co-expression of a thioesterase gene and a P450 monooxygenase has been shown to increase the production of hydroxy fatty acids. nih.gov
Blocking Competing Pathways : Deleting genes involved in competing metabolic pathways, such as the β-oxidation pathway for fatty acid degradation, can redirect metabolic flux towards the synthesis of the target product. nih.govfrontiersin.org Knocking out the fadD gene, which encodes an acyl-CoA synthetase involved in β-oxidation, has been a successful strategy in E. coli to increase the accumulation of free fatty acids. nih.govresearchgate.net
Cofactor Engineering : The activity of many enzymes in the biosynthetic pathway, particularly P450 monooxygenases, is dependent on cofactors like NADH. nih.gov Optimizing the intracellular levels of these cofactors can significantly improve the efficiency of the hydroxylation reaction. nih.gov This has been achieved by overexpressing enzymes involved in cofactor regeneration, such as NAD+-dependent formate (B1220265) dehydrogenase (FDH). nih.gov
Host Strain Engineering : Modifying the host organism to improve its tolerance to toxic fatty acids and to enhance the transport of substrates can also lead to higher yields. nih.govfrontiersin.org
A study involving engineered Escherichia coli demonstrated the successful production of ω-hydroxy palmitic acid. nih.gov By overexpressing a thioesterase, a β-hydroxyacyl-ACP dehydratase, and a P450 system, while also deleting the acyl-CoA synthase gene (fadD), the researchers were able to produce significant amounts of the hydroxy fatty acid. nih.gov Further optimization of the NADH levels led to a nearly threefold increase in the yield of ω-hydroxy palmitic acid. nih.gov
Role of β-Oxidation Cycle Reactions in Hydroxy Fatty Acid Synthesis
The β-oxidation cycle, primarily known for its catabolic role in breaking down fatty acids to generate energy, can also be harnessed for the synthesis of valuable compounds, including hydroxy fatty acids and lactones. mdpi.comwikipedia.org This metabolic pathway consists of a series of four enzymatic reactions that shorten a fatty acid chain by two carbon atoms in each cycle. mdpi.comwikipedia.orgaocs.org
The key enzymes in the β-oxidation pathway are:
Acyl-CoA dehydrogenase
Enoyl-CoA hydratase
3-hydroxyacyl-CoA dehydrogenase
Thiolase mdpi.com
In some microbial biotransformations, the β-oxidation pathway can be run in reverse or partially utilized to create new molecules. nih.gov For instance, the conversion of ricinoleic acid to γ-decalactone by various yeasts, including Yarrowia lipolytica, involves steps of the β-oxidation cycle. mdpi.commdpi.com The process shortens the fatty acid chain to the desired length before cyclization to form the lactone.
Furthermore, intermediates of the β-oxidation pathway can serve as precursors for the synthesis of other compounds. It has been proposed that the β-oxidation pathway provides intermediates for the biosynthesis of rhamnolipids in Pseudomonas aeruginosa. nih.gov Hydroxylated fatty acids can be metabolized through peroxisomal β-oxidation, leading to the formation of dicarboxylic acids and other useful metabolites. medsciencegroup.com
By manipulating the enzymes of the β-oxidation pathway, for example by deleting specific acyl-CoA oxidase genes, it is possible to influence the production of hydroxy fatty acids and their derivatives. mdpi.com Blocking β-oxidation can prevent the degradation of the desired hydroxy fatty acid product, thereby increasing its accumulation. frontiersin.org
Interconnections with Broader Lipid Metabolic Networks
(S)-β-Hydroxypalmitic acid, in its activated form as a coenzyme A (CoA) ester, is a critical intermediate in the metabolic cycles of fatty acids. Its formation and subsequent conversion are central to both the breakdown of fatty acids for energy production (β-oxidation) and their synthesis for storage or structural purposes (elongation). The stereochemistry of the β-hydroxyacyl intermediate is a key distinguishing feature between these two opposing pathways.
The catabolic process of β-oxidation involves the sequential breakdown of fatty acyl-CoA molecules into acetyl-CoA units. mdpi.com This process occurs within the mitochondria and peroxisomes and is a major source of metabolic energy. nih.gov For a 16-carbon fatty acid like palmitic acid, the cycle repeats to shorten the carbon chain. aocs.org Specifically, (S)-3-hydroxyhexadecanoyl-CoA is formed during the third step of the β-oxidation cycle. wikipedia.org This reaction is catalyzed by the enzyme enoyl-CoA hydratase, which adds a water molecule across the double bond of trans-Δ²-enoyl-CoA. The resulting (S)- or L-stereoisomer is the specific substrate for the next enzyme in the cascade, L-3-hydroxyacyl-CoA dehydrogenase, which oxidizes it to 3-ketoacyl-CoA. wikipedia.orggusc.lvebi.ac.uk The strict stereospecificity of this dehydrogenase for the (S)-enantiomer ensures the unidirectional flow of the catabolic pathway. merckmillipore.com
In contrast, fatty acid synthesis (elongation) is an anabolic pathway that builds up fatty acids from two-carbon units. While it is mechanistically the reverse of β-oxidation in principle, it occurs in the cytoplasm, utilizes different enzymes, and involves an acyl carrier protein (ACP) instead of CoA. libretexts.org A crucial difference lies in the stereochemistry of the β-hydroxyacyl intermediate. During fatty acid synthesis, the reduction of a 3-ketoacyl-ACP intermediate yields (R)-3-hydroxyacyl-ACP. libretexts.orghmdb.ca This (R)-enantiomer is then dehydrated to form a trans-double bond, continuing the elongation process. libretexts.org Therefore, while (S)-β-hydroxypalmitic acid is a key metabolite in fatty acid breakdown, its enantiomer, (R)-β-hydroxypalmitic acid, is the corresponding intermediate in fatty acid synthesis. hmdb.canih.gov
The table below summarizes the distinct roles and characteristics of the 3-hydroxypalmitic acid intermediates in these two fundamental metabolic cycles.
| Feature | Fatty Acid β-Oxidation (Catabolism) | Fatty Acid Elongation (Anabolism) |
| Intermediate | (S)-3-Hydroxyhexadecanoyl-CoA ((S)-β-Hydroxypalmitoyl-CoA) | (R)-3-Hydroxyhexadecanoyl-ACP ((R)-β-Hydroxypalmitoyl-ACP) |
| Stereochemistry | (S) or L-configuration | (R) or D-configuration |
| Acyl Carrier | Coenzyme A (CoA) | Acyl Carrier Protein (ACP) |
| Location | Mitochondria, Peroxisomes | Cytoplasm |
| Preceding Step | Hydration of trans-Δ²-Enoyl-CoA | Reduction of 3-Ketoacyl-ACP |
| Key Enzyme (Formation) | Enoyl-CoA Hydratase | 3-Oxoacyl-[acyl-carrier-protein] reductase |
| Subsequent Step | Dehydrogenation to 3-Ketoacyl-CoA | Dehydration to trans-Δ²-Enoyl-ACP |
| Key Enzyme (Conversion) | L-3-Hydroxyacyl-CoA Dehydrogenase | 3-Hydroxyacyl-[acyl-carrier-protein] dehydratase |
| Metabolic Goal | Energy Production (ATP) | Fatty Acid Synthesis/Storage |
Roles in Microbial Physiology and Virulence Regulation
(S)-β-hydroxypalmitic acid and its derivatives play crucial roles in the life cycles of various microorganisms, influencing their virulence and structural integrity.
Modulation of Quorum Sensing Systems (e.g., in Ralstonia solanacearum)
In the plant pathogenic bacterium Ralstonia solanacearum, a derivative of (S)-β-hydroxypalmitic acid, specifically the methyl ester form known as 3-hydroxypalmitic acid methyl ester (3-OH PAME), functions as a key signaling molecule in quorum sensing (QS). wiley.comnih.govcabidigitallibrary.orgnih.govfrontiersin.org Quorum sensing is a system of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density. nih.gov
The expression of virulence genes in R. solanacearum is managed by a complex regulatory network. nih.gov 3-OH PAME acts as a novel autoregulator, controlling the expression of genes responsible for virulence factors. wiley.comnih.gov For instance, at nanomolar concentrations, it can stimulate the expression of the eps locus, which is responsible for the biosynthesis of extracellular polysaccharide (EPS), a key virulence factor. wiley.comnih.gov In a mutant strain of R. solanacearum (phcB mutant), authentic 3-OH PAME was shown to increase the production of three major virulence factors—EPS I, endoglucanase (EGL), and polygalacturonase (PME)—by over 20-fold, restoring them to wild-type levels. wiley.combiomol.com
The PhcB protein is suggested to be an S-adenosylmethionine-dependent methyltransferase that synthesizes 3-OH PAME from a naturally occurring fatty acid precursor. wiley.com The detection of extracellular 3-OH PAME before the onset of eps gene expression suggests its role as an intercellular signal that autoregulates virulence. wiley.comnih.gov This makes 3-OH PAME a significant departure from the more commonly known acyl-homoserine lactone signals and points to a potentially new class of compounds involved in long-distance intercellular communication. wiley.comnih.gov
Some studies have focused on the degradation of 3-OH PAME as a potential strategy for disease control. Bacteria such as Stenotrophomonas maltophilia, Pseudomonas aeruginosa, and Rhodococcus corynebacterioides have been identified as capable of degrading 3-OH PAME, thereby reducing the virulence of R. solanacearum. cabidigitallibrary.orgnih.gov
Table 1: Effect of 3-OH PAME on Virulence Factor Production in R. solanacearum (phcB mutant)
| Virulence Factor | Fold Increase in Production |
|---|---|
| Extracellular Polysaccharide (EPS I) | >20-fold |
| Endoglucanase (EGL) | >30-fold |
| Polygalacturonase (PME) | >25-fold |
Data derived from studies on the AW1-83 strain of R. solanacearum. wiley.combiomol.com
Contribution to Microbial Structural Lipids (e.g., Lipopolysaccharides of Gram-negative bacteria)
(S)-β-hydroxypalmitic acid is a fundamental component of lipopolysaccharides (LPS), which are major constituents of the outer membrane of Gram-negative bacteria. nih.govwikipedia.orgnih.gov LPS, also known as endotoxins, are large molecules composed of a lipid A moiety, a core oligosaccharide, and an O-antigen. wikipedia.orgnih.gov
The lipid A portion is responsible for the endotoxic activity of LPS and anchors the molecule to the bacterial membrane. wikipedia.orgnih.gov 3-hydroxy fatty acids, including (S)-β-hydroxypalmitic acid, are characteristically found in the lipid A structure. nih.govcaymanchem.com Specifically, the amino and hydroxyl groups of the glucosamine (B1671600) disaccharide backbone of lipid A are often substituted with 3-hydroxy fatty acids, most commonly 3-hydroxytetradecanoic acid. researchgate.net These 3-hydroxy fatty acids can, in turn, be further esterified with other fatty acids. researchgate.net
The presence and specific structure of these hydroxy fatty acids within lipid A are critical for the structural integrity of the bacterial outer membrane and for the biological activity of LPS. nih.govwikipedia.org The precise composition of lipid A, including its fatty acid constituents, can vary between different bacterial species and even strains, which can influence the host's immune response. researchgate.net
Influence on Gene Expression and Cellular Morphogenesis in Fungi (e.g., Candida albicans)
In the opportunistic fungal pathogen Candida albicans, 3-hydroxy oxylipins, a class of molecules that includes (S)-β-hydroxypalmitic acid, are involved in regulating key aspects of its biology, such as morphogenesis and gene expression. nih.govmedium.com C. albicans can transition between yeast and hyphal forms, a process crucial for its pathogenicity. nih.govmdpi.com
Studies have shown that 3-hydroxy oxylipins are deposited on the hyphal cell surfaces of C. albicans. nih.gov These molecules can influence the expression of genes related to virulence and morphology. medium.com For instance, certain 3-hydroxy oxylipins can accelerate morphogenesis in C. albicans. medium.com The regulation of gene expression in C. albicans is complex, involving various signaling pathways that respond to environmental cues like pH. nih.gov While the direct role of (S)-β-hydroxypalmitic acid on specific gene regulators like Rim101p hasn't been fully elucidated, the broader class of 3-hydroxy oxylipins is recognized for its impact on fungal physiology. nih.govmedium.comnih.gov
Furthermore, in the yeast Saccharomycopsis malanga, the major oxylipin, 3-hydroxypalmitic acid, has been observed to form a web-like, micellar structure around aggregating vegetative cells, suggesting a role in cell adhesion and the formation of multicellular structures. nih.gov
Cellular and Molecular Mechanisms in Model Systems
In non-clinical cell line studies, (S)-β-hydroxypalmitic acid has been shown to affect fundamental cellular processes, including cell proliferation, apoptosis, and cholesterol transport.
Effects on Cell Growth and Apoptosis in Non-Clinical Cell Lines
Research has demonstrated that certain saturated hydroxy fatty acids, including isomers of hydroxypalmitic acid, can inhibit the growth of various human cancer cell lines. nih.gov For example, studies have reported growth inhibitory activities against A549 (lung cancer), Caco-2 (colorectal cancer), and SF268 (glioblastoma) cells. nih.gov
The anti-proliferative effects of some hydroxy fatty acids are linked to the induction of apoptosis (programmed cell death). researchgate.net For instance, palmitic acid and its derivatives can induce apoptosis through the mitochondrial pathway, often involving the generation of reactive oxygen species (ROS) and the activation of key apoptotic proteins. researchgate.net In some cancer cell lines, treatment with certain hydroxy-palmitic acid isomers has been shown to result in the cleavage of PARP (Poly (ADP-ribose) polymerase), a hallmark of apoptosis. google.com
It is important to note that the specific effects can depend on the isomer of the hydroxypalmitic acid. For example, in one study, 7-(R)-hydroxystearic acid, a related compound, showed the highest potency in both cell growth inhibition and suppressing cytokine-induced β-cell death. nih.gov
Table 2: Investigated Effects of Hydroxy Fatty Acids on Non-Clinical Cell Lines
| Cell Line | Investigated Effect | Reference |
|---|---|---|
| A549 (Lung Cancer) | Growth Inhibition | nih.gov |
| Caco-2 (Colorectal Cancer) | Growth Inhibition | nih.gov |
| SF268 (Glioblastoma) | Growth Inhibition | nih.gov |
| PLC5 (Liver Cancer) | Reduced Survival, Apoptosis (PARP cleavage) | google.com |
| HOP-92 (Lung Cancer) | Reduced Survival | google.com |
Influence on Cholesterol Efflux Mechanisms via ABC Transporters (e.g., ABCA1, ABCG1)
ATP-binding cassette (ABC) transporters, such as ABCA1 and ABCG1, are crucial for mediating the efflux of cholesterol from cells to high-density lipoprotein (HDL) particles, a key process in reverse cholesterol transport. researchgate.netmdpi.com This process is vital for maintaining cholesterol homeostasis and preventing the accumulation of cholesterol in peripheral cells, which is a factor in conditions like atherosclerosis. researchgate.net
ABCA1 facilitates the efflux of cholesterol to lipid-poor apolipoproteins like apoA-I, while ABCG1 primarily mediates cholesterol transfer to mature HDL particles. researchgate.netmdpi.commdpi.com The expression and function of these transporters are tightly regulated. researchgate.net
While direct studies on the influence of (S)-β-hydroxypalmitic acid on ABCA1 and ABCG1 are limited, the broader context of lipid metabolism and cellular stress is relevant. For instance, in retinal pigment epithelial cells, 3-hydroxy palmitic acid has been shown to decrease mitochondrial oxygen consumption, indicating an impact on cellular bioenergetics. unl.edu Dysregulation of cellular processes, including those induced by certain fatty acids, can indirectly affect the expression and function of transporters like ABCA1 and ABCG1. mdpi.comnih.gov For example, in a model of hemochromatosis, where iron levels are high, the expression of ABCA1 and ABCG1 in the retina was found to be decreased, leading to increased retinal cholesterol. nih.gov This highlights the sensitivity of these cholesterol transporters to cellular stress and metabolic changes.
Interactions with Cellular Membranes and Signaling Cascades
(S)-β-Hydroxypalmitic acid and its derivatives are integral components of cellular structures and participants in signaling pathways, particularly in microorganisms. In Gram-negative bacteria, β-hydroxy fatty acids, including the C16:0 variant, serve as crucial acyl moieties within the lipid A component of lipopolysaccharide (LPS), which forms the outer leaflet of the outer membrane. d-nb.info This structural role is fundamental to the integrity and function of the bacterial cell wall.
Beyond its structural capacity, derivatives of β-hydroxypalmitic acid function as signaling molecules. A prominent example is 3-hydroxypalmitic acid methyl ester (3-OH PAME), which acts as an extracellular autoregulator in the plant pathogenic bacterium Ralstonia solanacearum. wiley.com This molecule is essential for controlling the expression of virulence genes. wiley.com The production of 3-OH PAME is catalyzed by the PhcB enzyme, believed to be a small-molecule S-adenosyl-methionine-dependent methyltransferase. wiley.com This signaling molecule is part of a hierarchical regulatory cascade, where it triggers the expression of genes responsible for producing virulence factors like extracellular polysaccharide I (EPS I), endoglucanase (EGL), and pectin (B1162225) methylesterase (PME). wiley.com The volatile nature of 3-OH PAME allows it to mediate long-distance intercellular communication, activating gene expression in nearby bacterial cells. wiley.com This makes it a rare example of a fatty acid derivative, other than acyl-homoserine lactones, that functions as an autoregulator in prokaryotes. wiley.com
While direct studies on the interaction of free (S)-β-hydroxypalmitic acid with eukaryotic membranes are less common, the behavior of other hydroxylated fatty acids provides context. For instance, 2-hydroxyoleic acid (2OHOA) has been shown to modify the biophysical properties of cellular membranes, affecting membrane organization and fluidity, which in turn influences the activity of membrane-associated signaling proteins. researchgate.netresearchgate.netgerli.com This suggests a potential mechanism by which hydroxylated fatty acids like (S)-β-hydroxypalmitic acid could exert biological effects through interactions with the lipid bilayer, although specific research is needed to confirm this.
Enzymatic Transformations and Biological Derivatizations
(S)-β-hydroxypalmitic acid is a metabolically active molecule that undergoes various enzymatic transformations, serving as a precursor for other compounds or being incorporated into complex lipids.
The primary oxidative fate of (S)-β-hydroxypalmitic acid within many organisms is through the β-oxidation pathway, a major process for fatty acid degradation to generate energy. nih.gov In this cycle, the activated form of the fatty acid, (S)-3-hydroxyhexadecanoyl-CoA, is the specific substrate for the enzyme 3-hydroxyacyl-CoA dehydrogenase. nih.govecmdb.ca This enzyme catalyzes the oxidation of the β-hydroxyl group to a carbonyl group, yielding 3-oxohexadecanoyl-CoA (also known as β-ketoacyl-CoA). nih.govecmdb.ca This reaction is a critical step in the sequential shortening of the fatty acid chain. nih.gov
Enzymes from the Cytochrome P450 (CYP) superfamily are also involved in the hydroxylation and oxidation of fatty acids. mdpi.comresearchgate.net While often associated with the initial hydroxylation of fatty acid chains at various positions, they can also participate in further oxidation steps. d-nb.info For instance, certain P450 enzymes can oxidize terminal methyl groups all the way to carboxylates, and the oxidation of terminal alcohols is also catalyzed by P450s, as well as by fatty alcohol oxidases and dehydrogenases. d-nb.info
Reduction reactions involving the carboxyl group of fatty acids are also known. Carboxylic acid reductase enzymes can convert fatty acids into their corresponding aldehydes, a process that offers high functional group specificity under mild conditions. google.com The reduction of the β-hydroxyl group itself would regenerate the saturated fatty acid, palmitic acid.
Table 1: Key Enzymes in the Transformation of β-Hydroxypalmitic Acid Derivatives
| Enzyme | Substrate (Derivative) | Product | Biological Context |
| 3-Hydroxyacyl-CoA Dehydrogenase | (S)-3-Hydroxyhexadecanoyl-CoA | 3-Oxohexadecanoyl-CoA | Fatty Acid β-Oxidation nih.govecmdb.ca |
| PhcB Methyltransferase | β-Hydroxypalmitic acid precursor | 3-Hydroxypalmitic acid methyl ester (3-OH PAME) | Virulence signal synthesis in R. solanacearum wiley.com |
| Carboxylic Acid Reductase | Fatty Acids (general) | Fatty Aldehydes | Aldehyde biosynthesis google.com |
(S)-β-Hydroxypalmitic acid serves as a building block for more complex lipids through esterification and glycosylation, particularly in plants and microorganisms. These modifications create a diverse array of molecules with specialized functions.
A notable example is the formation of acyl sugars in the glandular trichomes of plants like Solanum sisymbriifolium. redalyc.org In this species, β-hydroxypalmitic acid is found in complex glycosides. One identified compound consists of β-hydroxypalmitic acid linked to a disaccharide of xylose and arabinofuranose. redalyc.org A second, related compound features an additional palmitic acid molecule esterified to the sugar moiety, demonstrating how both glycosylation and esterification of the hydroxy fatty acid contribute to structural diversity. redalyc.org Resin glycosides from plants in the Convolvulaceae family also feature hydroxylated fatty acids, such as (11S)-hydroxyhexadecanoic acid, glycosidically linked to complex oligosaccharides. cdnsciencepub.commdpi.com
In bacteria, β-hydroxy fatty acids are known to be components of sugar esters that act as biosurfactants. d-nb.info They are also found in ornithine-FAHFA lipids, where a short-chain 3-hydroxy fatty acid is acylated, and the free carboxyl group is linked to ornithine. nih.gov
Another significant class of lipids is the Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs), where a hydroxy fatty acid is esterified to another fatty acid. nih.govacs.org While the most studied FAHFAs are palmitic-hydroxystearic acids (PAHSAs), the general structure highlights a key metabolic fate for hydroxy fatty acids like β-hydroxypalmitic acid. nih.govresearchgate.net In yeast, polyol lipids have been identified that consist of (R)-3-hydroxy fatty acids (including the C16:0 variant) esterified to polyols like D-arabitol or D-mannitol, with the polyol itself being further acetylated. google.com
Table 2: Examples of Naturally Occurring Lipids Containing a β-Hydroxypalmitic Acid Moiety
| Lipid Class | Specific Example/Structure | Source Organism | Linkage Type |
| Lipid A | Acyl chain in lipopolysaccharide | Gram-negative bacteria d-nb.info | Ester/Amide |
| Acyl Sugar | Xylo(β-1-5)furanoarabinoside-(α-1-3)-3-(β)-hydroxypalmitic acid | Solanum sisymbriifolium redalyc.org | Glycosidic |
| Polyol Lipid | Acetylated (R)-3-hydroxyhexadecanoic acid esterified to D-arabitol | Yeast google.com | Ester |
| Ornithine Lipid | Acylated 3-hydroxy fatty acid linked to ornithine | Bacteria nih.gov | Ester/Amide |
| Biosurfactant | Sugar esters containing β-hydroxy fatty acids | Bacteria d-nb.info | Ester |
Advanced Analytical Methodologies for S β Hydroxypalmitic Acid Research
Mass Spectrometry-Based Techniques for Identification and Quantification
Mass spectrometry (MS) is a cornerstone in the analysis of (S)-β-hydroxypalmitic acid, offering high sensitivity and specificity. It is often coupled with chromatographic systems for enhanced separation and analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
GC-MS is a powerful tool for the analysis of volatile and thermally stable compounds. nih.gov However, due to the low volatility of β-hydroxypalmitic acid, derivatization is a necessary prerequisite for its analysis by GC-MS. nih.gov This process involves chemically modifying the molecule to increase its volatility and improve its chromatographic behavior.
Common derivatization strategies include the conversion of the carboxylic acid group to a methyl ester and the hydroxyl group to a trimethylsilyl (B98337) (TMS) ether or a methyl ether. nih.gov For instance, a one-step method using methyl iodide in a polar aprotic solvent can simultaneously generate methyl esters from carboxyl groups and methyl ethers from hydroxyl groups. nih.gov This approach produces stable derivatives suitable for GC-MS analysis. nih.gov
Selected ion monitoring (SIM) in GC-MS can be employed for the sensitive detection of β-hydroxy fatty acids, which can serve as chemical markers for bacterial endotoxins. ebi.ac.uk The Human Metabolome Database provides predicted GC-MS spectra for both non-derivatized and TMS-derivatized 3-hydroxyhexadecanoic acid, which can aid in its identification. hmdb.cahmdb.ca
Table 1: GC-MS Derivatization Agents for β-Hydroxypalmitic Acid Analysis
| Derivatization Agent | Functional Group Targeted | Resulting Derivative | Reference |
| Methyl iodide | Carboxyl and Hydroxyl groups | Methyl ester and Methyl ether | nih.gov |
| Trimethylsilyl (TMS) reagents | Hydroxyl group | Trimethylsilyl ether | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization
Liquid chromatography-mass spectrometry (LC-MS) has emerged as a preferred method for the analysis of less volatile compounds like (S)-β-hydroxypalmitic acid, often eliminating the need for derivatization. researchgate.netsemanticscholar.org Electrospray ionization (ESI) is a soft ionization technique commonly used in LC-MS that allows for the ionization of molecules with minimal fragmentation, which is advantageous for identification. researchgate.netchromatographyonline.com
LC-ESI-MS/MS (tandem mass spectrometry) provides enhanced selectivity and sensitivity for the quantification of fatty acids in complex biological samples. nih.govnih.gov This technique has been successfully applied to the analysis of free fatty acids in various matrices. nih.gov For challenging analyses, derivatization can still be employed to improve detection sensitivity. For example, derivatization with (S)-anabasine has been shown to increase the detectability of 3-hydroxypalmitic acid by 20- to 160-fold in LC/ESI-MS/MS. researchgate.net This method creates diastereomeric derivatives that can be separated by conventional reversed-phase chromatography. researchgate.net
Table 2: Comparison of Direct Analysis vs. Derivatization in LC-MS for β-Hydroxypalmitic Acid
| Approach | Advantages | Disadvantages | Reference |
| Direct Analysis | - Avoids time-consuming derivatization steps- Simpler sample preparation | - May have lower sensitivity for some analytes | researchgate.netsemanticscholar.org |
| Derivatization | - Increased detection sensitivity- Improved chromatographic separation | - Adds complexity to sample preparation- Potential for incomplete reactions or side products | researchgate.net |
High-Resolution Mass Spectrometry (HRMS) for Isomeric Differentiation
High-resolution mass spectrometry (HRMS) is crucial for the differentiation of isomeric compounds, which have the same nominal mass but different elemental compositions or structures. researchgate.net This capability is particularly important for distinguishing (S)-β-hydroxypalmitic acid from its various positional isomers, such as other hydroxypalmitic acids where the hydroxyl group is at a different position on the fatty acid chain. mdpi.comdntb.gov.uamdpi.com
LC-HRMS methods have been developed for the direct determination of various saturated hydroxy fatty acids in biological samples like milk, revealing the presence of previously unrecognized positional isomers of palmitic acid. semanticscholar.orgdntb.gov.uaresearchgate.net The high mass accuracy of HRMS allows for the confident identification of compounds based on their exact mass. dntb.gov.ua For instance, the extracted ion chromatogram for the deprotonated molecule of hydroxypalmitic acid ([M-H]⁻) has an exact mass of 271.2279. mdpi.com While HRMS is powerful, the structural annotation of isomeric metabolites remains a significant challenge in untargeted analyses. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure and stereochemistry of organic molecules, including (S)-β-hydroxypalmitic acid. cdnsciencepub.comresearchgate.net While mass spectrometry provides information about the mass-to-charge ratio and fragmentation patterns, NMR provides detailed insights into the connectivity of atoms and their spatial arrangement. researchgate.net
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are particularly powerful for elucidating complex structures. cdnsciencepub.comresearchgate.net These experiments reveal correlations between different nuclei (e.g., ¹H and ¹³C), allowing for the step-by-step assembly of the molecular structure. researchgate.netnih.gov For example, 2D NMR was instrumental in determining the structure of a complex glycoside containing (S)-11-hydroxypalmitic acid. cdnsciencepub.com The stereochemistry, such as the (S) configuration at the β-carbon, can often be determined through analysis of coupling constants and the use of chiral derivatizing agents or through advanced NMR techniques.
Advanced Chromatographic Separation Techniques
Chromatography is the primary method for separating (S)-β-hydroxypalmitic acid from other components in a mixture before its detection and quantification.
Chiral Chromatography for Enantiomeric Resolution
To separate the (S)-enantiomer of β-hydroxypalmitic acid from its (R)-enantiomer, chiral chromatography is essential. aocs.org This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. aocs.org
High-performance liquid chromatography (HPLC) with a chiral column, such as a Chiralpak AD-H, is a common approach for the enantioselective analysis of hydroxy fatty acids. The resolution of enantiomers can be optimized by adjusting the mobile phase composition, flow rate, and temperature. Alternatively, derivatization with a chiral reagent, such as (S)-anabasine, can create diastereomers that are separable on a standard, non-chiral HPLC column. researchgate.net This indirect method has been successfully applied to the enantiomeric separation of 3-hydroxypalmitic acid, achieving a resolution value of 1.92. researchgate.net
Application of Lipidomics and Metabolomics in Pathway Characterization
The study of (S)-β-hydroxypalmitic acid and its metabolic roles is significantly enhanced by the application of advanced analytical methodologies, particularly lipidomics and metabolomics. These "omics" disciplines provide a comprehensive, high-throughput analysis of low-molecular-weight molecules (metabolites) and lipids within a biological system, offering a snapshot of its physiological state. creative-proteomics.com Lipidomics, a specialized subset of metabolomics, focuses specifically on the full complement of lipids, from simple fatty acids to complex membrane lipids. creative-proteomics.com The integration of these approaches is critical for elucidating the complex biochemical networks and pathways in which (S)-β-hydroxypalmitic acid participates.
The foundational principle of these techniques is to identify and quantify a wide array of molecules simultaneously, allowing researchers to move beyond single-molecule analysis to a systems-level understanding. A typical workflow involves the extraction of metabolites and lipids from biological samples (e.g., plasma, cells, tissues), followed by analysis using high-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC). nih.govmdpi.com This combination, often referred to as LC-MS/MS, enables the separation, detection, and identification of hundreds to thousands of distinct molecular species in a single run. nih.gov
The data generated from these analyses are then processed using specialized bioinformatics software and statistical methods to identify significant changes in metabolite and lipid profiles between different experimental conditions. Pathway analysis tools, such as MetaboAnalyst, are then employed to map the identified molecules to known biochemical pathways, revealing which metabolic circuits are most affected. mdpi.com This approach not only confirms the involvement of known pathways, such as fatty acid biosynthesis and β-oxidation, but also uncovers novel metabolic crosstalk and regulatory nodes. creative-proteomics.commdpi.com
Detailed Research Findings
Integrative metabolomic and lipidomic studies have provided profound insights into how lipid pathways are remodeled in various physiological and pathological contexts. While not always focused directly on (S)-β-hydroxypalmitic acid, these studies characterize the broader metabolic landscape in which it functions.
One key area of application is in understanding metabolic diseases. In a study using a glucagon (B607659) receptor-deficient zebrafish model, an integrated analysis of the metabolome and lipidome was performed to investigate systemic metabolic changes. frontiersin.org The research identified a vast number of altered molecules, pointing to a significant remodeling of both lipid and amino acid metabolism. frontiersin.org This highlights the ability of these techniques to connect different branches of metabolism that are regulated by a single signaling pathway. frontiersin.org
| Omic Approach | Key Findings | Significantly Altered Pathways Identified |
|---|---|---|
| Metabolomics | 107 significantly different metabolites identified between wild-type and mutant zebrafish. |
|
| Lipidomics | 87 significantly different lipids identified. |
In the context of cellular stress and neuroinflammation, these methodologies have been used to characterize the "lipotoxic" effect of high concentrations of free fatty acids on brain cells. A study on normal human astrocytes exposed to toxic levels of palmitic acid utilized a whole lipidomic approach to identify metabolites that were modulated by the treatment. mdpi.com The analysis successfully pinpointed specific classes of lipids and their associated metabolic pathways that were disrupted, demonstrating how an overload of a precursor fatty acid can have wide-ranging effects on cellular lipid composition. mdpi.com
| Metabolite Class | Key Metabolites Affected by Palmitic Acid | Associated Metabolic Pathway Impacted |
|---|---|---|
| Glycerophospholipids | Phosphoethanolamines | Glycerophospholipid Metabolism mdpi.com |
| Phosphoserines | Glycerophospholipid Metabolism mdpi.com | |
| Phosphocholines | Glycerophospholipid Metabolism mdpi.com | |
| Glycerophosphocholines | Glycerophospholipid Metabolism mdpi.com | |
| Fatty Acyls | L-Palmitoylcarnitine | Fatty Acid Degradation mdpi.com |
| Unsaturated Fatty Acids | Linoleic Acid & alpha-Linolenic Acid Metabolism mdpi.com |
Furthermore, parallel metabolomic and lipidomic profiling has been instrumental in the search for novel biomarkers for complex diseases like Alzheimer's. In one exploratory study, researchers analyzed serum from patients and identified 315 unique metabolites and 417 lipid species, with significant differences observed in 25 metabolites and 22 lipid species between treatment and placebo groups. nih.gov Such extensive profiling allows for the discovery of metabolic signatures that reflect disease pathology or response to therapy. nih.gov
Collectively, these research findings underscore the power of lipidomics and metabolomics to map the intricate and dynamic network of metabolic pathways. By providing a global view of cellular biochemistry, these technologies are indispensable for placing molecules like (S)-β-hydroxypalmitic acid within their broader functional context and for understanding how their pathways are perturbed in disease.
Chemical Synthesis and Chemo Enzymatic Approaches for S β Hydroxypalmitic Acid
Stereoselective and Enantioselective Chemical Synthesis Strategies
The chemical synthesis of (S)-β-hydroxypalmitic acid often involves the creation of a racemic mixture followed by resolution, or more sophisticatedly, through asymmetric synthesis to directly obtain the enantiomerically pure compound.
One common strategy involves the enantioselective reduction of β-keto esters. For instance, the synthesis of both (S)- and (R)-3-hydroxyhexadecanoic acid has been achieved with high enantiomeric excess. mdpi.comnih.gov Another approach utilizes the ring-opening of chiral epoxides. For example, chiral long-chain terminal epoxides can be reacted with trimethylsilyl (B98337) cyanide (Me₃SiCN) in the presence of tetrabutylammonium (B224687) fluoride (B91410) (TBAF), followed by hydrolysis of the resulting nitrile to yield the desired 3-hydroxy fatty acid. mdpi.com A similar strategy employs the ring-opening of chiral 2-(2-benzyloxyethyl)-oxirane with a long-chain alkylmagnesium bromide, which after a series of functional group transformations, produces the target 3-hydroxy fatty acid. mdpi.com
A notable methodology for asymmetric synthesis involves an organocatalytic protocol as a key step. This can include the use of MacMillan's imidazolidinone organocatalyst for the formation of chiral terminal epoxides from long-chain aldehydes. nih.govnih.govresearchgate.net These epoxides can then undergo ring-opening with reagents like vinylmagnesium bromide, followed by ozonolysis and oxidation to yield the final (S)-β-hydroxypalmitic acid. nih.gov This method has been shown to produce the target compounds with high enantiomeric purity. nih.govresearchgate.net
Organocatalytic Methodologies for Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, including (S)-β-hydroxypalmitic acid, offering a metal-free and often more environmentally benign alternative to traditional metal-catalyzed reactions.
A key strategy in the organocatalytic synthesis of (S)-β-hydroxypalmitic acid involves the use of chiral imidazolidinone catalysts, such as MacMillan's third-generation catalyst, (2S,5R)-2-(tert-butyl)-3,5-dimethylimidazolidin-4-one trifluoroacetate. researchgate.netmdpi.com This catalyst facilitates the enantioselective α-chlorination of long-chain aldehydes. mdpi.comnih.gov The resulting α-chloro aldehyde is then converted into a chiral terminal epoxide. nih.govresearchgate.netmdpi.com
The general procedure for the synthesis of these chiral epoxides involves dissolving the imidazolidinone catalyst in a solvent like tetrahydrofuran (B95107) (THF), followed by the addition of a chlorinating agent such as 2,3,4,5,6,6-hexachlorocyclohexa-2,4-dien-1-one. mdpi.comnih.govmdpi.com The long-chain aldehyde is then added to the reaction mixture. The resulting chiral epoxide can then be subjected to ring-opening reactions with suitable nucleophiles, such as Grignard reagents or alkynes, to introduce the remainder of the carbon chain. nih.govmdpi.com Subsequent functional group manipulations, like oxidation, lead to the final (S)-β-hydroxypalmitic acid. mdpi.com This organocatalytic approach has been successfully applied to synthesize various regioisomers of (R)- and (S)-hydroxypalmitic acids. mdpi.com
| Catalyst | Key Reaction Step | Intermediate | Reference |
| (2S,5R)-2-(tert-butyl)-3,5-dimethylimidazolidin-4-one trifluoroacetate | Enantioselective α-chlorination of aldehydes | Chiral α-chloro aldehyde | mdpi.comnih.govmdpi.com |
| MacMillan's third-generation imidazolidinone | Formation of chiral terminal epoxides | Chiral terminal (S)-epoxide | researchgate.net |
| (S)-pyrrolidine–thiourea bifunctional organocatalyst | Asymmetric synthesis of 3-hydroxy fatty acids | Not specified | dntb.gov.ua |
Biocatalytic and Enzymatic Synthesis Routes
Biocatalytic methods offer a green and highly selective alternative for the synthesis of (S)-β-hydroxypalmitic acid. These processes utilize whole microbial cells or isolated enzymes to perform specific chemical transformations.
Enantiomerically pure β-hydroxy acids can be obtained through several stereoselective enzymatic reactions, including the reduction of β-ketoacids or β-ketoesters, oxidation of 1,3-diols, and hydration of α,β-unsaturated acids. mdpi.comnih.gov The β-oxidation cycle in microorganisms can also be harnessed for the production of optically active β-hydroxy acids. mdpi.comnih.gov For instance, strains of Pseudomonas putida and Yarrowia lipolytica can perform enantioselective oxidation of isobutyric acid to (S)-β-hydroxyisobutyric acid. mdpi.com While not directly producing (S)-β-hydroxypalmitic acid, these examples showcase the potential of microbial β-oxidation for synthesizing chiral β-hydroxy acids.
Utilization of Cytochrome P450 Monooxygenases (CYPs)
Cytochrome P450 (CYP) monooxygenases are a versatile class of enzymes capable of hydroxylating a wide range of substrates, including fatty acids, with high regio- and stereoselectivity. mdpi.com These enzymes represent a promising avenue for the green synthesis of hydroxy fatty acids. mdpi.com
Several CYP enzymes have been identified and engineered for fatty acid hydroxylation. For example, CYP102A1 (P450-BM-3) from Bacillus megaterium is a well-studied, catalytically self-sufficient enzyme that can hydroxylate palmitic acid. researchgate.netd-nb.info The regioselectivity of P450-BM-3 is dependent on the fatty acid chain length, and for palmitic acid, it produces a mixture of hydroxylated products. d-nb.info The absolute configuration of the hydroxylation products from palmitic acid by P450-BM-3 has been determined, showing high enantiomeric excess for 15R- and 14R-hydroxypalmitic acid (98% ee) and a lower selectivity for 13R-hydroxypalmitic acid (72% ee). d-nb.info
The CYP52 family of enzymes, found in yeasts like Candida tropicalis and Starmerella bombicola, are known for their ability to hydroxylate the terminal (ω) or sub-terminal (ω-1) position of fatty acids. nih.gov For example, CYP52M1 from S. bombicola preferentially oxidizes C16 to C20 fatty acids. nih.gov
YbdT (CYP152A1) from Bacillus subtilis is another CYP enzyme known to hydroxylate long-chain fatty acids at the α and β positions. nih.gov Cell-free extracts of B. subtilis have been shown to synthesize lipopeptides containing β-hydroxy fatty acids, suggesting the involvement of a β-hydroxylating enzyme like YbdT. nih.gov
| Enzyme | Organism | Substrate | Hydroxylation Position(s) | Reference |
| CYP102A1 (P450-BM-3) | Bacillus megaterium | Palmitic acid | ω-1, ω-2, ω-3 | researchgate.netd-nb.info |
| CYP52M1 | Starmerella bombicola | C16-C20 fatty acids | ω, ω-1 | nih.gov |
| YbdT (CYP152A1) | Bacillus subtilis | Long-chain fatty acids | α, β | nih.gov |
| BAMF2522 | Bacillus amyloliquefaciens | Palmitic acid | ω-1 to ω-7 | mdpi.com |
| CYP152B1 (P450SPα) | Sphingomonas paucimobilis | Fatty acids | α | nih.gov |
Enzymatic Oxidation and Hydration Reactions
Enzymatic oxidation and hydration reactions are key steps in several biocatalytic pathways for the synthesis of hydroxy fatty acids.
The β-oxidation cycle is a fundamental metabolic process that involves a sequence of enzymatic reactions, including oxidation and hydration. nih.gov The cycle begins with the activation of a fatty acid to its acyl-CoA thioester. nih.gov This is followed by dehydrogenation to form an enoyl-CoA, which is then hydrated by enoyl-CoA hydratase to produce a hydroxyacyl-CoA. nih.gov These hydration and dehydrogenation steps are stereoselective. nih.gov By interrupting the β-oxidation cycle, it is possible to accumulate specific hydroxyacyl-CoA intermediates, which can then be converted to the desired hydroxy fatty acids.
Oleate (B1233923) hydratases are another class of enzymes that catalyze the hydration of the double bond in unsaturated fatty acids to produce hydroxy fatty acids. For example, whole cells of recombinant Escherichia coli containing oleate hydratase from Stenotrophomonas maltophilia have been used to produce 10-hydroxystearic acid from oleic acid with high yield and productivity. mdpi.com While this example does not directly produce β-hydroxypalmitic acid, it demonstrates the potential of enzymatic hydration for the synthesis of hydroxy fatty acids from unsaturated precursors.
Derivatives, Analogues, and Structure Activity Relationship Studies
Research on Hydroxy Fatty Acid Esters (e.g., Methyl Esters, FAHFAs)
The esterification of the carboxyl or hydroxyl group of β-hydroxypalmitic acid gives rise to derivatives with distinct properties and biological roles.
Methyl Esters: 3-Hydroxypalmitic acid methyl ester (3-OH PAME) is a notable derivative that functions as a bacterial autoregulator. wiley.com In the phytopathogenic bacterium Ralstonia solanacearum, 3-OH PAME acts as a quorum-sensing signal, controlling the expression of virulence genes. wiley.com Studies have shown that both the 3-hydroxyl group and the methyl ester are essential for its high specific activity, which is observed at nanomolar concentrations. wiley.com Palmitic acid methyl ester, lacking the hydroxyl group, is approximately 3000-fold less active, highlighting the critical role of the β-hydroxy modification in its signaling function. wiley.com
Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs): (S)-beta-hydroxypalmitic acid is a constituent of a class of endogenous lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs). nih.gov In these molecules, a fatty acid is esterified to the hydroxyl group of a hydroxy fatty acid. One such example is the palmitic acid-hydroxypalmitic acid (PAHPA) family. nih.gov FAHFAs, in general, have garnered significant attention for their anti-inflammatory and anti-diabetic properties. nih.govcas.cz They are synthesized endogenously in various tissues, with adipose tissue being a major site, and are also found in dietary sources. nih.govcas.cz The specific linkage and constituent fatty acids determine the FAHFA's function, which can include enhancing glucose tolerance and stimulating insulin (B600854) secretion. cas.cz
Naturally Occurring Glycosylated Forms of β-Hydroxypalmitic Acid
The most prominent examples of naturally occurring glycosylated forms of β-hydroxypalmitic acid are found in the structure of bacterial lipopolysaccharides (LPS), specifically in Lipid A. Lipid A constitutes the hydrophobic anchor of LPS and is responsible for its endotoxic activity.
The structure of Lipid A is typically based on a β(1→6)-linked diglucosamine backbone that is phosphorylated and acylated with multiple fatty acid chains. beilstein-journals.org Crucially, these acyl chains are often (R)-3-hydroxy fatty acids, with (R)-3-hydroxypalmitic acid being a common component in various bacterial species. beilstein-journals.org The 3-hydroxyacyl chains are attached to the glucosamine (B1671600) backbone via both amide and ester linkages. This glycosidic linkage to the diglucosamine unit is a fundamental feature of Lipid A's architecture. The precise acylation pattern, including the presence and location of (R)-3-hydroxypalmitic acid, is a key determinant of the immunological activity of LPS, influencing its interaction with the Toll-like receptor 4 (TLR4) complex in host immune cells. beilstein-journals.org
Comparative Analysis with Positional and Stereoisomers of Hydroxypalmitic Acid
The biological activity of hydroxypalmitic acid (HPA) is highly dependent on both the position of the hydroxyl group along the acyl chain and its stereochemistry ((R) vs. (S)).
Positional Isomers: Research has demonstrated that different positional isomers of HPA exhibit varied biological effects. For instance, studies on the antiproliferative activity of HPA regioisomers against human cancer cell lines have yielded significant findings. While 7-HPA and 9-HPA were found to inhibit cancer cell proliferation, a study identified the 6-(S)-HPA isomer as exhibiting particularly potent antiproliferative activity in A549 lung cancer cells. mdpi.comnih.govmdpi.com Conversely, unsaturation in the fatty acid chain or using an odd-numbered chain length was found to reduce this activity. mdpi.comnih.gov
Stereoisomers: The stereochemical configuration of the hydroxyl group is a critical determinant of biological function. The (R)- and (S)-enantiomers of a given positional isomer can have markedly different activities or be metabolized differently. For example, in the context of sphingolipid metabolism, fatty acid 2-hydroxylase (FA2H) is stereospecific for producing the (R)-enantiomer of 2-hydroxylated fatty acids. mdpi.com Exogenous (R)-2-hydroxy palmitic acid was able to rescue certain cellular defects caused by FA2H knockdown, whereas the (S)-enantiomer could not, suggesting they are incorporated into different lipid species and have distinct functional consequences. mdpi.comresearchgate.net Similarly, the biological activity of the bacterial signaling molecule 3-OH PAME is stereospecific, although the precise configuration of the natural molecule required further elucidation. The differential activity between stereoisomers underscores the highly specific nature of the interactions between these lipids and their biological targets. nih.gov
Table 1: Comparative Biological Activity of Hydroxypalmitic Acid (HPA) Isomers This table is interactive. You can sort and filter the data by clicking on the column headers.
| Isomer | Biological Model | Observed Effect | Reference |
|---|---|---|---|
| 6-(S)-HPA | A549 cells | Potent antiproliferative activity; Histone 3 acetylation | mdpi.comnih.gov |
| 7-HPA | A549, Caco-2, SF268 cells | Growth inhibitory activity | nih.gov |
| 9-HPA | A549, Caco-2, SF268 cells | Growth inhibitory activity | nih.gov |
| (R)-2-HPA | Adipocytes (FA2H knockdown) | Reverses reduced GLUT4 levels and glucose uptake | mdpi.comresearchgate.net |
| (S)-2-HPA | Adipocytes (FA2H knockdown) | Does not reverse reduced GLUT4 levels and glucose uptake | mdpi.comresearchgate.net |
Investigation of Structure-Function Correlations in Biological Models (Non-Clinical)
Non-clinical studies using cellular and biochemical models have been instrumental in deciphering the structure-function correlations of hydroxypalmitic acid isomers. These investigations reveal how specific structural attributes translate into molecular mechanisms of action.
The potent antiproliferative activity of 6-(S)-HPA in A549 cells was further investigated to understand its mechanism. It was found to induce the acetylation of histone 3 without affecting acetylated α-tubulin levels. mdpi.comnih.gov This suggests a selective inhibition of histone deacetylase (HDAC) class I enzymes. mdpi.comnih.gov Furthermore, 6-(S)-HPA was observed to inhibit the expression of the signal transducer and activator of transcription 3 (STAT3), a key protein involved in cancer cell proliferation and survival. mdpi.comnih.gov
The importance of the hydroxyl group's position is also evident in studies of various hydroxy fatty acids on free fatty acid receptors. The introduction of a hydroxyl group and its specific location on the acyl chain have a high impact on receptor activity, indicating that these lipids can act as specific signaling molecules. researchgate.net
Stereochemistry plays a crucial role in dictating metabolic fate and subsequent biological activity. For instance, studies on 2-hydroxy palmitic acid enantiomers showed that the (R)-enantiomer is preferentially enriched in hexosylceramide, while the (S)-enantiomer is incorporated into ceramide. researchgate.net This differential metabolism likely underlies their distinct effects on cellular processes like glucose uptake. researchgate.net These findings highlight that the three-dimensional structure of the molecule is recognized with high fidelity by the enzymes and receptors that mediate its biological effects.
Table 2: Compound Names Mentioned in Article
| Abbreviation / Common Name | Full Chemical Name |
|---|---|
| This compound | (S)-3-hydroxyhexadecanoic acid |
| 3-OH PAME | 3-hydroxypalmitic acid methyl ester |
| FAHFA | Fatty Acid Ester of a Hydroxy Fatty Acid |
| PAHPA | Palmitic Acid-Hydroxy Palmitic Acid |
| LPS | Lipopolysaccharide |
| HPA | Hydroxypalmitic Acid |
| 6-(S)-HPA | (S)-6-hydroxyhexadecanoic acid |
| 7-HPA | 7-hydroxyhexadecanoic acid |
| 9-HPA | 9-hydroxyhexadecanoic acid |
| (R)-2-HPA | (R)-2-hydroxyhexadecanoic acid |
| (S)-2-HPA | (S)-2-hydroxyhexadecanoic acid |
| HDAC | Histone Deacetylase |
| STAT3 | Signal Transducer and Activator of Transcription 3 |
| TLR4 | Toll-like Receptor 4 |
| Palmitic acid methyl ester | Methyl hexadecanoate |
| Ceramide | N-acyl-sphingosine |
| Hexosylceramide | A glycosylceramide containing one sugar residue |
Biotechnological and Industrial Research Applications
Utilization in Biocontrol Strategies (e.g., Quorum Quenching Agents for Plant Pathogens)
One of the most researched applications of (S)-beta-hydroxypalmitic acid is in the context of bacterial communication, or quorum sensing (QS). The methyl ester of this compound, known as 3-hydroxypalmitic acid methyl ester (3-OH-PAME), acts as a crucial QS signal molecule for the notorious plant pathogen Ralstonia solanacearum. nih.govfrontiersin.organnualreviews.org This bacterium is the causative agent of bacterial wilt, a devastating disease affecting numerous economically important crops. nih.govfrontiersin.org
The phc quorum-sensing system in R. solanacearum relies on 3-OH-PAME to regulate the expression of its virulence factors. annualreviews.orgacs.org When the bacterial population reaches a certain density, the concentration of 3-OH-PAME increases, triggering a signaling cascade that activates genes responsible for producing exopolysaccharides (EPS) and cell wall-degrading enzymes, which are essential for pathogenesis. frontiersin.organnualreviews.org
This reliance on a specific signaling molecule presents a unique opportunity for disease control through a strategy known as quorum quenching (QQ). Quorum quenching involves disrupting the QS pathway, thereby attenuating the pathogen's virulence without killing the bacterium directly, which may reduce the selective pressure for developing resistance. frontiersin.orgnih.govoup.com
Research has identified several microorganisms capable of degrading 3-OH-PAME, effectively silencing the virulence communication of R. solanacearum. These bacteria, often found as endophytes in plants or in the soil, can be used as biocontrol agents. nih.govfrontiersin.org By using 3-OH-PAME as a carbon source, these quenching bacteria reduce its concentration below the threshold required to activate virulence, thus protecting the host plant. frontiersin.org Co-culturing these biocontrol agents with the pathogen has been shown to significantly down-regulate the expression of key virulence genes in R. solanacearum. frontiersin.org This approach has demonstrated success in reducing wilt incidence in eggplant seedlings under greenhouse conditions. nih.gov
| Quorum Quenching Bacterium | Origin | Effect on 3-OH-PAME | Biocontrol Impact |
| Pseudomonas forestsoilum | Forest Soil | High degradation efficiency (95.8% at 48h) frontiersin.org | Inhibits EPS and cellulase (B1617823) production in R. solanacearum; protects tomato, peanut, and Casuarina equisetifolia plants. frontiersin.org |
| Pseudomonas tohonis | Casuarina equisetifolia branches | Complete degradation (100% at 48h) frontiersin.org | Inhibits EPS and cellulase production in R. solanacearum; protects tomato, peanut, and Casuarina equisetifolia plants. frontiersin.org |
| Stenotrophomonas maltophilia | Eggplant Xylem | Enzymatic degradation confirmed by HPLC-MS nih.gov | Reduces virulence factor expression in R. solanacearum and decreases wilt incidence in eggplant. nih.gov |
| Pseudomonas aeruginosa | Eggplant Xylem | Enzymatic degradation confirmed by HPLC-MS nih.gov | Reduces virulence factor expression in R. solanacearum and decreases wilt incidence in eggplant. nih.gov |
| Rhodococcus corynebacterioides | Eggplant Xylem | Enzymatic degradation confirmed by HPLC-MS nih.gov | Reduces virulence factor expression in R. solanacearum and decreases wilt incidence in eggplant. nih.gov |
Production of Value-Added Oleochemicals and Bio-based Precursors (e.g., lactones, polyhydroxyalkanoates)
This compound serves as a versatile platform molecule for the synthesis of other high-value oleochemicals, notably lactones and polyhydroxyalkanoates (PHAs). These bio-based products have extensive applications in the food, fragrance, polymer, and medical industries. usda.govgerli.com
Lactones are cyclic esters formed from hydroxy fatty acids and are highly prized as aroma and flavor compounds. researchgate.netfrontiersin.org The microbial conversion of fatty acids into lactones typically proceeds through hydroxylation of the fatty acid chain, followed by partial degradation via the β-oxidation pathway and subsequent intramolecular cyclization (lactonization). researchgate.net As a β-hydroxy fatty acid, this compound is an ideal intermediate for this process. Specific enzymes or whole-cell biocatalysts can facilitate the conversion of the hydroxy acid into the corresponding lactone, offering a route to optically pure products which is a significant advantage over chemical synthesis. researchgate.netgoogle.com
Polyhydroxyalkanoates (PHAs) are a class of biodegradable bioplastics synthesized by numerous bacteria as intracellular carbon and energy storage materials. gerli.comugr.es These polymers are formed from monomers of (R)-3-hydroxyacyl-CoA. ugr.esnih.gov this compound, after conversion to its CoA thioester and stereochemical inversion to the (R)-enantiomer, can be directly incorporated as a monomer into the growing PHA polymer chain. The inclusion of a C16 monomer like 3-hydroxypalmitate (B1262271) results in the formation of medium-side-chain PHAs (msc-PHAs). ugr.es These polymers possess distinct material properties, such as lower crystallinity and greater flexibility, compared to short-chain-length PHAs, making them suitable for applications as elastomers and soft plastics. gerli.com
| Value-Added Product | Precursor | Key Conversion Process | Potential Applications |
| Lactones | This compound | Intramolecular esterification (Lactonization) researchgate.netfrontiersin.org | Flavors, fragrances, fine chemicals google.com |
| Polyhydroxyalkanoates (PHAs) | This compound (as CoA ester) | Enzymatic polymerization by PHA synthase ugr.esnih.gov | Biodegradable plastics, elastomers, medical implants gerli.com |
Development of Engineered Biorefinery Systems for Specialty Chemicals
The sustainable production of specialty chemicals like this compound is a central goal of modern industrial biotechnology, often realized through the concept of an engineered biorefinery. A biorefinery is an integrated facility that uses biomass as a renewable raw material to generate a wide range of products, from biofuels to high-value chemicals, minimizing waste and maximizing economic and environmental benefits. bmbf.deieabioenergy.comnih.gov
Metabolic engineering plays a pivotal role in designing microbial cell factories, such as Escherichia coli and the oleaginous yeast Yarrowia lipolytica, for the targeted production of specific fatty acid derivatives. chalmers.sefrontiersin.orgnih.gov To produce this compound, these microorganisms are engineered to channel carbon from simple feedstocks like glucose directly into the fatty acid biosynthesis pathway. researchgate.netfrontiersin.org
Key engineering strategies include:
Upregulation of Fatty Acid Synthesis: Enhancing the expression of key enzymes like acetyl-CoA carboxylase (ACC) to increase the pool of building blocks for fatty acid chains. researchgate.net
Introduction of Specific Enzymes: Expressing heterologous enzymes such as specific thioesterases to produce free fatty acids of a desired chain length and hydroxylases (e.g., from the Cytochrome P450 family) to introduce a hydroxyl group at the beta-position. frontiersin.orgresearchgate.net
Blocking Competing Pathways: Deleting genes involved in fatty acid degradation (β-oxidation) or storage lipid synthesis to direct metabolic flux towards the desired hydroxy fatty acid product. frontiersin.orgresearchgate.net
Within a biorefinery framework, these engineered microbes convert low-cost, renewable feedstocks (e.g., glucose from lignocellulosic biomass) into this compound. chalmers.sefrontiersin.org This hydroxy acid can then be purified as a final specialty chemical or serve as an internal intermediate for further conversion into other value-added products like PHAs or lactones, creating a multi-product, integrated, and sustainable manufacturing process. bmbf.denih.gov
| Biorefinery System Component | Description | Example for this compound Production |
| Feedstock | Renewable source of carbon and energy. | Glucose derived from agricultural residues or other biomass. frontiersin.orgmdpi.com |
| Microbial Cell Factory | A microorganism genetically engineered for target chemical production. | Yarrowia lipolytica or E. coli with enhanced fatty acid synthesis and expression of a specific hydroxylase. frontiersin.orgresearchgate.net |
| Conversion Process | The core bioprocess where the feedstock is converted to the product. | Fed-batch fermentation under controlled conditions to maximize titer and productivity. researchgate.net |
| Downstream Processing | Separation and purification of the target chemical from the fermentation broth. | Solvent extraction and chromatography. |
| Product Portfolio | The range of chemicals and materials produced. | This compound as a specialty chemical, and further conversion to biopolymers (PHAs) or flavor compounds (lactones). usda.govfrontiersin.org |
Emerging Research Frontiers and Methodological Challenges
Elucidation of Novel Biosynthetic and Degradative Pathways
The scientific community is actively exploring the intricate metabolic pathways of (S)-beta-hydroxypalmitic acid. While the β-oxidation cycle is a known route for the metabolism of fatty acids, researchers are delving into novel biosynthetic and degradative pathways to understand the complete lifecycle of this compound. mdpi.com
One area of investigation involves the potential for alternative enzymatic processes. For instance, some studies suggest that in certain organisms, the introduction of the hydroxyl group may not follow the canonical pathway, hinting at the existence of undiscovered enzymes or metabolic routes. The identification of 3-hydroxypalmitic acid methyl ester as a volatile autoregulator in Ralstonia solanacearum that controls virulence gene expression points towards specialized biosynthetic pathways that produce signaling molecules. wiley.comgerli.com This discovery opens up the possibility that other simple fatty acid derivatives, including this compound, might be synthesized through unique pathways for specific biological functions. wiley.com
On the degradative side, while β-oxidation is the primary catabolic process, research is exploring the nuances of this pathway and the potential for alternative degradation mechanisms, especially in organisms that utilize this compound for specific physiological purposes. Understanding these pathways is crucial for a comprehensive view of the compound's role in biology.
Deeper Mechanistic Insights into Biological Activities and Interactions
Recent research has begun to uncover the diverse biological activities of this compound and its derivatives, moving beyond its basic role as a metabolic intermediate. A key frontier is to gain deeper mechanistic insights into how this molecule interacts with cellular components to elicit its effects.
Studies have shown that hydroxy fatty acids can have antimicrobial properties, with their activity linked to their ability to disrupt the integrity of microbial cell membranes. frontiersin.org Furthermore, the methyl ester of 3-hydroxypalmitic acid has been identified as a potent autoregulator controlling virulence in the phytopathogenic bacterium Ralstonia solanacearum. gerli.com This signaling function suggests that this compound may interact with specific receptors or signaling pathways.
The biological activity of hydroxy fatty acids can also be highly specific to their stereochemistry. For example, the (R)-enantiomer of 2-hydroxy palmitic acid was found to be effective in reversing certain cellular impairments, while the (S)-enantiomer was not. gerli.comresearchgate.net This highlights the importance of studying the specific interactions of this compound to understand its unique biological role. Research is ongoing to identify the precise molecular targets and signaling pathways modulated by this compound, which could include interactions with proteins, modulation of membrane properties, and influence on gene expression. frontiersin.orgresearchgate.net
Optimization and Scale-Up of Bioproduction Systems for Sustainable Synthesis
The growing interest in this compound and other hydroxy fatty acids for various applications has spurred research into sustainable and efficient production methods. researchgate.netnih.govfrontiersin.org Metabolic engineering of microorganisms like Escherichia coli and the yeast Yarrowia lipolytica presents a promising avenue for bioproduction. researchgate.netnih.gov
Key strategies for optimizing bioproduction include:
Enhancing Precursor Supply: Engineering metabolic pathways to increase the intracellular pool of palmitic acid, the precursor for this compound. researchgate.netsnu.ac.kr
Overexpression of Key Enzymes: Increasing the expression of enzymes directly involved in the hydroxylation of palmitic acid. researchgate.netnih.gov This includes cytochrome P450 monooxygenases, which are often involved in the hydroxylation of fatty acids. researchgate.netnih.govfrontiersin.org
Blocking Competing Pathways: Deleting or downregulating genes involved in the degradation of fatty acids (e.g., β-oxidation) to channel metabolic flux towards the desired product. researchgate.netfrontiersin.org
Cofactor Engineering: Optimizing the supply of essential cofactors, such as NADPH, which are required by many hydroxylation enzymes. nih.govsnu.ac.kr
One study successfully increased the production of ω-hydroxy palmitic acid in E. coli by overexpressing a thioesterase and a β-hydroxyacyl-ACP dehydratase, while also deleting a key enzyme in fatty acid degradation. researchgate.netnih.gov Further optimization of the NADH cofactor level led to a nearly threefold increase in the yield. nih.gov In another approach, Yarrowia lipolytica was engineered to produce ω-hydroxy palmitic acid from glucose by using synthetic promoters to control the expression of a cytochrome P450 enzyme. nih.govfrontiersin.org
The table below summarizes some of the engineered strains and their production titers for hydroxy palmitic acids.
| Engineered Microorganism | Genetic Modifications | Product | Titer |
| Escherichia coli | Overexpression of thioesterase, β-hydroxyacyl-ACP dehydratase, P450 system; deletion of acyl-CoA synthase | ω-hydroxy palmitic acid | 211.7 mg/L |
| Escherichia coli (NADH-optimized) | Same as above with integration of formate (B1220265) dehydrogenase and deletion of alcohol dehydrogenase | ω-hydroxy palmitic acid | 610 mg/L nih.gov |
| Yarrowia lipolytica | Evolutionary engineering and synthetic FadR promoter for CYP expression | ω-hydroxy palmitic acid | 160 mg/L nih.govfrontiersin.org |
| Starmerella bombicola | Blockage of sophorolipid (B1247395) biosynthesis, β-oxidation, and ω-oxidation | (ω-1) linked hydroxy fatty acids | 17.39 g/L researchgate.net |
Challenges remain in scaling up these bioproduction systems from the laboratory to an industrial scale. These include maintaining strain stability, optimizing fermentation conditions, and developing efficient downstream processing and purification methods.
Advancements in High-Throughput Screening and Multi-Omics Analytical Platforms
The study of this compound and other lipids has been significantly advanced by the development of high-throughput screening (HTS) and multi-omics analytical platforms. These technologies allow for the rapid analysis of complex biological samples and the identification of novel compounds and pathways.
High-Throughput Screening (HTS): HTS methods are being developed to rapidly screen for enzymes with desired activities, such as the hydroxylation of fatty acids. acs.org For example, a workflow involving web-based bioinformatic tools and HTS can be used to select and characterize enzyme candidates for the synthesis of fatty acid esters of hydroxy fatty acids (FAHFAs). acs.org This approach can accelerate the discovery of novel biocatalysts for the production of this compound and its derivatives.
Multi-Omics Analytical Platforms:
Lipidomics: This is a key technology for the global analysis of lipids in biological systems. hmdb.ca Advanced liquid chromatography-mass spectrometry (LC-MS) methods have been developed for the simultaneous detection and quantification of a wide range of fatty acids, including hydroxy fatty acids, in plasma and other biological samples. mdpi.comacs.org These methods are often fast, require minimal sample preparation, and can distinguish between different isomers. mdpi.comacs.orgacs.org Tandem mass spectrometry (MS/MS) is particularly useful for identifying the position of the hydroxyl group.
Genomics and Transcriptomics: These approaches can be used to identify the genes and transcripts involved in the biosynthesis and degradation of this compound. For instance, RNA-seq analysis can highlight defense mechanisms in plants that are induced by hydroxy fatty acids. frontiersin.org
Proteomics: This can be used to identify and quantify the proteins that are differentially expressed in response to this compound, providing insights into its mechanism of action.
A significant challenge in the analysis of hydroxy fatty acids is the stereochemical determination of the hydroxyl group. Recent advancements include the use of chiral derivatizing agents, such as phenylglycine methyl ester (PGME) and phenylalanine methyl ester (PAME), coupled with LC-MS to efficiently separate and identify enantiomers. acs.orgacs.org This is crucial as the biological activity of hydroxy fatty acids can be stereospecific. researchgate.net
The integration of these high-throughput and multi-omics approaches is essential for advancing our understanding of the complex roles of this compound in health and disease.
Q & A
Q. How can researchers ensure robust structure-activity relationship (SAR) studies for derivatives of this compound?
- Methodological Answer :
- Synthetic Libraries : Generate analogs with systematic modifications (e.g., chain length, hydroxyl position) using DCC/DMAP coupling reactions .
- High-Throughput Screening : Employ SPR (surface plasmon resonance) to assay binding affinity to targets like FABP4 or CD36 .
- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions and prioritize synthetic targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
